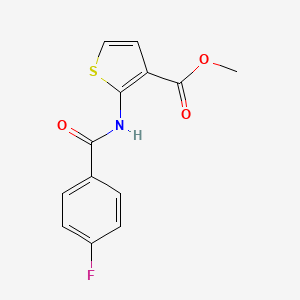

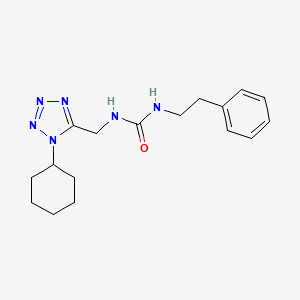

![molecular formula C23H13ClF3N3OS B2647177 N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-benzothiophene-2-carboxamide CAS No. 2061170-45-2](/img/structure/B2647177.png)

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a heterocyclic small molecule that has been identified as a novel hit core skeleton . It has been selected as a potential glucagon-like peptide 1 receptor (GLP-1R) activator and demonstrated its effects in increasing GLP-1 secretion, thereby increasing the glucose responsiveness in both in vitro and pharmacology analyses .

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of this compound includes a 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate moiety . This moiety is selective for GLP-1R agonists .Scientific Research Applications

Synthetic Chemistry Applications

Research has demonstrated the compound's relevance in synthetic chemistry, focusing on the functionalization reactions of related compounds to enhance their properties or to create novel structures. For instance, studies on the synthesis of imidazo[1,2-a]pyridine derivatives have shown significant antimycobacterial activity, highlighting the chemical's potential in developing new antimicrobial agents. This includes the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with considerable activity against drug-sensitive and resistant MTB strains, pointing towards its application in addressing tuberculosis (TB) resistance issues (Lv et al., 2017).

Antiviral and Antimycobacterial Activity

The compound has been utilized in the synthesis of structures with potential antiviral and antimycobacterial activities. For example, research into substituted imidazo[1,2-a]pyridines as potential probes for studying peripheral benzodiazepine receptors using SPECT indicates its application in neurology and infectious disease (Katsifis et al., 2000). Furthermore, derivatives synthesized for antitubercular activity modification showcase the versatility of this compound in creating effective treatments for TB (Kang et al., 2017).

Structural and Mechanistic Insights

Studies have also focused on the structural and mechanistic aspects of derivatives, offering insights into their synthesis processes and potential applications in drug discovery and development. This includes investigations into the synthesis and structure-activity relationships of side chain analogues of antitubercular agents, providing a foundation for the design of new drugs with enhanced efficacy and reduced side effects (Kang et al., 2017).

Mechanism of Action

Future Directions

Further studies are currently underway to optimize the potency and selectivity of similar compounds, and address their in vivo efficacy and therapeutic potential . These molecules may serve as useful evidence showing that compounds with a similar moiety are selective GLP-1R agonists, and have potential as anti-diabetic treatment agents .

properties

IUPAC Name |

N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13ClF3N3OS/c24-17-10-15(23(25,26)27)11-30-12-18(29-21(17)30)13-5-3-6-16(8-13)28-22(31)20-9-14-4-1-2-7-19(14)32-20/h1-12H,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGFFSYOUFVYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC=CC(=C3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/no-structure.png)

![6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647096.png)

![(E)-N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B2647104.png)

![2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2647107.png)

![3-(3,4-Dimethoxyphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647109.png)

![3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647117.png)